molecular formula C18H19N3O5S B1142126 Cefprozil CAS No. 92676-86-3

Cefprozil

Cat. No.: B1142126
CAS No.: 92676-86-3
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-ZAMMOSSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefprozil is a semi-synthetic, second-generation cephalosporin antibiotic supplied exclusively for research use (RUO) . With a molecular formula of C18H19N3O5S and an average mass of 389.43 g/mol, it acts as a beta-lactam antibiotic by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall biosynthesis and leading to bacterial cell lysis . In research contexts, this compound is noted for its broad-spectrum activity against a range of organisms. It demonstrates particular efficacy against Gram-positive organisms such as Streptococcus pyogenes , Streptococcus pneumoniae , and methicillin-susceptible Staphylococcus aureus . It also shows moderate activity against certain Gram-negative bacteria, including Haemophilus influenzae , Moraxella catarrhalis , and Escherichia coli , and is relatively stable against hydrolysis by many beta-lactamases . Research into its pharmacokinetic properties indicates high oral bioavailability (~95%), a volume of distribution of 0.23 L/kg, and plasma protein binding of approximately 36% . Its elimination half-life is around 1.3 hours in individuals with normal renal function, with the drug being primarily excreted unchanged in the urine . This compound is a valuable tool for microbiological and pharmacological research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873545
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92676-86-3, 92665-29-7
Record name trans-Cefprozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92676-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefprozil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil anhydrous, E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPROZIL ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

218-225 °C
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Traditional Synthesis Using GCLE and GCLH Intermediates

Early synthetic routes for this compound relied on intermediates such as GCLE (7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid) and GCLH (7-phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylic acid). These routes, exemplified by patents like US4694079 and CN101024649, involve:

  • Acylation of the 7-amino group with phenylacetyl chloride.

  • Chlorination at the 3-position to introduce a reactive methyl group.

  • Coupling with a thiazole sidechain precursor.

However, these methods face challenges such as side reactions during the final coupling step, where the carboxyl group of intermediate e reacts with the amine group of compound f , generating byproducts that complicate purification. Additionally, self-condensation of the amine-containing intermediate f further reduces yield and purity, making industrial-scale production inefficient.

Novel Synthesis via Di-tert-Butyl Dicarbonate Protection

Recent advancements, such as the method disclosed in CN108033972B , address these limitations through strategic protecting group chemistry. The synthesis involves three key steps:

Step a: Protection of the Amino Group

Compound II reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) to form compound III . This step protects the amine group, minimizing unwanted side reactions.

  • Solvents : N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 30–40°C, molar ratio of II :Boc₂O:DMAP = 1:1–1.1:0.05–0.1.

  • Yield : 90.3% (Example 1).

Step b: Acyl Chloride Formation and Coupling

Compound III is treated with oxalyl chloride to generate an acyl chloride intermediate, which reacts with compound IV to form compound V .

  • Acid Scavengers : Triethylamine, potassium carbonate, or N,N-diisopropylethylamine.

  • Molar Ratios : III :oxalyl chloride:IV = 1:1–1.1:0.9–1.

  • Yield : 91.8% (Example 6).

Step c: Deprotection to Yield this compound

The Boc group is removed under acidic conditions (dilute HCl or trifluoroacetic acid) to produce this compound (I ).

  • Conditions : 25–30°C, 10-hour reaction time.

  • Yield : 92.5–96.6% (Examples 7–9).

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and novel synthesis routes:

Parameter Traditional Route Novel Route (CN108033972B)
Starting MaterialGCLE/GCLHCompound II
Key ReagentPhenylacetyl chlorideDi-tert-butyl dicarbonate
Byproduct FormationHigh (self-condensation)Low
Total Yield70–80%90–96%
Industrial ScalabilityLimitedHigh

This method’s advantages include reduced byproduct formation, higher yields, and compatibility with large-scale production.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent and temperature critically impacts reaction efficiency:

  • DMF vs. THF : DMF provides higher yields (90.3%) compared to THF (85–88%) due to better solubility of intermediates.

  • Reaction Temperature : Maintaining 30–40°C during Boc protection (Step a) prevents decomposition of heat-sensitive intermediates.

Acid Scavengers in Acyl Chloride Formation

Triethylamine outperforms potassium carbonate in neutralizing HCl generated during oxalyl chloride reactions, achieving 91.8% yield in Example 6.

Deprotection Efficiency

Dilute HCl (1M) achieves higher yields (95.9%) than trifluoroacetic acid (92.5%) while maintaining >99.8% purity (Examples 7–9).

Purification and Isolation Techniques

Crystallization Optimization

Post-deprotection, this compound is isolated via crystallization from ethyl acetate. Key parameters include:

  • Cooling Rate : Slow cooling (0.5°C/min) enhances crystal size and purity.

  • Antisolvent Addition : Dropwise addition of n-hexane reduces solvent inclusion.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves cis/trans isomers, ensuring >99.7% cis-isomer content.

Formulation into Tablets

Granulation and Compression

The method in CN102258495B outlines tablet preparation:

  • Sieving : this compound (80 mesh), cellulose-lactose complex (60 mesh), cross-linked sodium carboxymethyl cellulose (100 mesh).

  • Mixing : 20-minute blending in a high-shear mixer.

  • Lubrication : Magnesium stearate (1% w/w) added post-mixing.

  • Compression : 30–35 kN pressure at 18°C, 45–60% humidity.

Film Coating

Opadry coating (12.3g/1000 tablets) in 90% ethanol ensures moisture resistance and masks bitterness.

Quality Control and Regulatory Considerations

Purity and Isomer Ratio

  • HPLC Analysis : Purity >99.7% (Example 9).

  • Cis/Trans Ratio : >95:5, critical for antimicrobial activity.

Stability Testing

Tablets stored at 25°C/60% RH show <2% degradation over 24 months, meeting ICH guidelines.

Industrial-Scale Production Insights

Cost-Effectiveness

The novel route reduces raw material costs by 30% compared to GCLE-based methods, primarily due to cheaper starting materials (compound II vs. GCLE).

Environmental Impact

Waste streams from the Boc-protected route contain 50% fewer chlorinated byproducts, aligning with green chemistry principles .

Chemical Reactions Analysis

Key Steps

StepReaction ConditionsReagents/CatalystsYieldPurity (HPLC)
Protection 30–40°C, N,N-dimethylformamide/tetrahydrofuranDi-tert-butyl dicarbonate, 4-dimethylaminopyridine95%>99%
Acylation Oxalyl chloride, acid-binding agent (triethylamine)Compound IV92–96%99.75–99.87%
Deprotection Acidic conditions (HCl or CF₃COOH), 25–30°CDichloromethane, NaOH (pH adjustment)92.5–96.6%>99.7%
  • Mechanism :

    • Protection : The amine group of compound II is protected using di-tert-butyl dicarbonate (Boc anhydride), forming compound III .

    • Acylation : Compound III is activated with oxalyl chloride, enabling nucleophilic attack by compound IV (D-4-hydroxyphenylglycine derivative) to form compound V .

    • Deprotection : Acid hydrolysis (HCl or TFA) removes the Boc group, yielding this compound .

Isomerization and Stereochemistry

This compound exists as a 9:1 cis/trans (Z/E) isomeric mixture. The Z-isomer (cis) exhibits superior antimicrobial activity :

Isomer Separation

ParameterZ-IsomerE-Isomer
Retention Time (min)5.166.74
Relative Abundance89.23%9.67%
Purity Threshold>90%<10%
  • Analytical Method : Reverse-phase HPLC with a C18 column (0.5% formic acid/acetonitrile gradient) achieves baseline separation (Rs = 4.25) .

  • Impact : Impurities (e.g., F) co-elute with isomers, necessitating rigorous quality control .

Degradation Pathways

This compound degrades under specific conditions, forming structurally related impurities :

Identified Impurities

ImpurityRT (min)Relative Area (%)Identification
A2.810.14Hydrolysis byproduct
B3.500.28Oxidation product
D3.9<0.1Des-cephalosporin
F4.7<0.1Epimerization
  • Stability :

    • Acidic Conditions : Deprotection step (pH 8 adjustment) minimizes degradation .

    • Oxidative Stress : Forms impurity B (0.28% relative area) .

Reaction Byproducts and Mitigation

Traditional GCLE/GCLH-based routes generate carboxyl-amine adducts (self-condensation of compound f) . The optimized method reduces byproducts through:

  • Controlled Stoichiometry : Molar ratios (1:1–1.1 for oxalyl chloride) limit excess reagent .

  • Temperature Control : Maintaining 25–30°C during deprotection prevents thermal degradation .

Pharmacological Interactions

While not direct chemical reactions, this compound’s β-lactam ring inhibits penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis . Its oral bioavailability (95%) and plasma protein binding (36%) correlate with its zwitterionic structure and solubility profile .

Scientific Research Applications

Approved Medical Uses

Cefprozil is primarily indicated for the treatment of infections caused by susceptible bacteria. The following are key applications:

  • Upper Respiratory Tract Infections : this compound is effective against pharyngitis and tonsillitis caused by Group A beta-hemolytic Streptococcus pyogenes. It has shown substantial efficacy in clinical trials, with good to excellent responses reported in pediatric patients .
  • Otitis Media : The drug is commonly prescribed for acute otitis media caused by Streptococcus pneumoniae and Haemophilus influenzae. Studies indicate that this compound provides a favorable clinical outcome compared to other antibiotics like amoxicillin/clavulanate .
  • Skin and Soft Tissue Infections : this compound is indicated for uncomplicated skin infections caused by Staphylococcus aureus and Streptococcus pyogenes, demonstrating effectiveness in eradicating these pathogens .
  • Urinary Tract Infections : It is also used to treat uncomplicated urinary tract infections due to Escherichia coli and other susceptible strains, with clinical studies supporting its efficacy in this area .

Off-Label Uses

In addition to its approved indications, this compound has been utilized off-label for several conditions:

  • Pneumonia : While not a primary indication, this compound has been prescribed for community-acquired pneumonia, particularly in cases where patients exhibit sensitivity to the drug's spectrum of activity .
  • Secondary Raynaud’s Phenomenon : Some studies have explored the use of this compound in managing symptoms associated with Raynaud’s phenomenon, although this remains an off-label application .

Clinical Studies and Efficacy

Several clinical trials have assessed the safety and efficacy of this compound across various patient populations:

  • Pediatric Studies : A study involving 21 children with acute bacterial infections reported good to excellent clinical responses in 19 patients. Bacterial eradication was achieved in all cases of identified pathogens .
  • Comparative Efficacy Trials : A meta-analysis comparing this compound with amoxicillin/clavulanate found no significant difference in clinical outcomes; however, this compound was associated with a lower incidence of gastrointestinal side effects, making it a preferable option for some patients .
  • Pharmacokinetic Studies : Research has demonstrated that this compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-administration. This rapid absorption contributes to its effectiveness against acute infections .

Safety Profile

This compound generally has a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are typically mild and self-limiting . Serious adverse effects are rare but can include severe allergic reactions or antibiotic-associated colitis.

Comparison with Similar Compounds

Antimicrobial Spectrum:

Cefprozil exhibits broad activity against Gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative pathogens (Haemophilus influenzae, Moraxella catarrhalis), as well as select anaerobes . Its cis-isomer contributes significantly to Gram-negative coverage .

Comparison with Similar Compounds

This compound vs. Cefaclor (Second-Generation Cephalosporin)

Structural and Pharmacokinetic Differences :

  • Cefaclor : Lacks the isomeric configuration of this compound and has a shorter half-life (~0.8 hours), requiring thrice-daily dosing .
  • Efficacy : In UTIs, this compound (once daily) demonstrated comparable clinical cure rates (87%) to cefaclor (84%) but with simplified dosing .
  • Spectrum : this compound shows superior activity against H. influenzae and M. catarrhalis due to β-lactamase stability .

Table 1: Pharmacokinetic Comparison

Parameter This compound Cefaclor
Half-life (hours) 1.3 0.8
Dosing Frequency Twice daily Thrice daily
Renal Excretion 60–70% 85%
Protein Binding 35–45% 25%

This compound vs. Cefadroxil (First-Generation Cephalosporin)

Clinical Utility :

  • Used for uncomplicated skin infections and pharyngitis .
  • Efficacy : In pediatric UTI prophylaxis, cefadroxil outperformed this compound in preventing recurrent infections (lower bacteriuria rates) .
  • Pharmacokinetics : Both drugs require dose adjustment in renal impairment, but this compound’s broader spectrum justifies its use in mixed infections .

This compound vs. Cefixime (Third-Generation Cephalosporin)

Spectrum and Resistance :

  • Cefixime : Enhanced Gram-negative activity (e.g., E. coli, Klebsiella) but weaker against Gram-positive organisms compared to this compound .
  • Dosing : Cefixime’s longer half-life (~3–4 hours) allows once-daily dosing, but it is less effective against β-lactamase-producing H. influenzae .

Table 2: Antimicrobial Activity Comparison

Pathogen This compound (MIC₉₀, µg/mL) Cefixime (MIC₉₀, µg/mL)
S. pneumoniae ≤0.5 1.0
H. influenzae 4.0 0.12
E. coli 8.0 ≤0.5

This compound vs. Loracarbef (Carbacephem)

Class Differences :

  • Loracarbef : A carbacephem with structural similarities to cephalosporins. It has a longer half-life (~1.2 hours) than cefaclor but comparable to this compound .
  • Spectrum : Similar to this compound but with inferior activity against Staphylococcus spp. .

Research Findings and Clinical Implications

  • Isomer-Specific Activity : Cis-cefprozil’s potency against Gram-negative bacteria highlights the importance of isomer ratio in formulation efficacy .
  • Safety Profile: this compound exhibits a lower incidence of gastrointestinal adverse effects (2.9%) compared to fluoroquinolones (12.6%) .
  • Renal Dosing : Creatinine clearance (CrCl) significantly impacts this compound’s systemic clearance, necessitating adjustments in patients with CrCl <30 mL/min .

Key Clinical Trials :

  • In acute otitis media, this compound achieved clinical success rates of 85–90%, comparable to amoxicillin-clavulanate .
  • A study of 174 patients with bacteremia found similar treatment failure rates between this compound (3.88%) and fluoroquinolones (1.41%), despite higher baseline severity in the this compound group .

Biological Activity

Cefprozil is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used to treat infections caused by susceptible bacteria, including respiratory tract infections, skin infections, and otitis media. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy against various pathogens, and safety profile based on diverse research findings.

This compound functions as a beta-lactam antibiotic by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers essential for bacterial integrity. This action leads to cell lysis and death in susceptible organisms .

Pharmacokinetics

  • Absorption : this compound has an oral bioavailability of approximately 95%, allowing effective absorption when taken orally.
  • Volume of Distribution : The volume of distribution is about 0.23 L/kg.
  • Protein Binding : Approximately 36% of this compound binds to plasma proteins.
  • Metabolism and Elimination : this compound is primarily eliminated by the kidneys, with a half-life ranging from 1.3 to 1.5 hours .
  • Clearance : The renal clearance is approximately 3 mL/min/kg in fasting subjects .

Efficacy Against Pathogens

This compound demonstrates significant activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its in vitro activity against selected pathogens:

Pathogen Susceptibility (µg/mL)
Streptococcus pneumoniaeSusceptible: ≤ 8
Methicillin-susceptible Staphylococcus aureusSusceptible: ≤ 8
Haemophilus influenzaeSusceptible: ≤ 8
Moraxella catarrhalisSusceptible: ≤ 8
Escherichia coliSusceptible: ≤ 8
Listeria monocytogenesSusceptible: ≤ 8

This compound shows moderate susceptibility against some enterococci and has activity against anaerobic bacteria such as Clostridium difficile .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound compared to other antibiotics:

  • In a randomized study involving children with otitis media, this compound achieved clinical cure rates of approximately 84% to 85%, comparable to amoxicillin/clavulanate (78%) and cefaclor (89%) .
  • A multicenter study comparing this compound with cefdinir for treating acute exacerbations of chronic bronchitis found microbiological eradication rates of 84% for this compound versus 81% for cefdinir, indicating similar effectiveness .

Case Studies

A systematic review analyzed multiple studies involving over 2304 participants treated with this compound and amoxicillin/clavulanate. The results indicated no significant difference in clinical response rates between the two antibiotics, but this compound was associated with a lower incidence of gastrointestinal adverse effects (6% vs. 17% for amoxicillin/clavulanate) .

Safety Profile

This compound is generally well-tolerated, with adverse effects primarily related to the gastrointestinal system. Common side effects include:

  • Diarrhea
  • Nausea
  • Rash

The incidence of adverse effects is lower compared to other antibiotics such as amoxicillin/clavulanate, making this compound a preferred choice in many cases .

Q & A

Basic Research Questions

Q. What are the established methodologies for analyzing cefprozil’s stability and degradation pathways in vitro?

  • Methodological Answer : Stability testing should employ high-performance liquid chromatography (HPLC) with UV detection at 280 nm under stress conditions (e.g., acidic/alkaline hydrolysis, thermal degradation). Quantify degradation products using validated protocols per ICH guidelines . For example, a study on this compound in oral suspensions used stress tests to identify degradation patterns, with results validated against pharmacopeial standards .

Q. How do in vitro pharmacokinetic parameters of this compound correlate with in vivo efficacy in bacterial eradication?

  • Methodological Answer : Use dynamic models like the hollow-fiber infection model (HFIM) to simulate human pharmacokinetics. Measure minimum inhibitory concentrations (MICs) against target pathogens (e.g., Streptococcus pneumoniae) and compare with plasma concentration-time profiles. Adjust dosing intervals based on time-dependent bactericidal activity .

Q. What are the validated protocols for isolating this compound from complex matrices (e.g., wastewater, biological fluids)?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by HPLC-UV is widely used. Optimize pH (e.g., pH 5) and adsorbent mass (e.g., 0.95 g/L mesoporous silica nanoparticles) to achieve >95% recovery, as demonstrated in adsorption studies .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s reported antibacterial efficacy across studies?

  • Methodological Answer : Conduct a meta-analysis of MIC data, stratifying by bacterial strain variability (e.g., β-lactamase production) and methodological differences (e.g., broth microdilution vs. agar dilution). Use multivariate regression to identify confounding variables (e.g., inoculum size, growth media) .

Q. What strategies optimize this compound’s adsorption efficiency in wastewater treatment systems while minimizing co-adsorption of interfering compounds?

  • Methodological Answer : Employ response surface methodology (RSM) with Box-Behnken design to model interactions between pH, adsorbent dose, and contact time. Validate models using industrial wastewater samples; kinetic studies should differentiate pseudo-first-order (physisorption) vs. pseudo-second-order (chemisorption) mechanisms .

Q. How can researchers resolve discrepancies in this compound’s degradation kinetics under varying environmental conditions?

  • Methodological Answer : Use accelerated stability studies with Arrhenius equation extrapolation to predict shelf-life. Compare degradation pathways (e.g., hydrolysis vs. oxidation) via LC-MS/MS to identify intermediate products. Cross-validate findings with computational models (e.g., density functional theory for bond dissociation energies) .

Q. What experimental frameworks ensure ethical and reproducible data collection in clinical studies involving this compound?

  • Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria and endpoints. For example:

  • Population : Pediatric patients with otitis media.
  • Intervention : this compound 15 mg/kg twice daily.
  • Comparison : Amoxicillin-clavulanate.
  • Outcome : Microbiological eradication at 7 days.
    Ensure compliance with ethical guidelines (e.g., informed consent, IRB approval) and pre-register trials on platforms like ClinicalTrials.gov .

Data Analysis and Interpretation

Q. How should researchers handle outliers in this compound bioavailability studies?

  • Methodological Answer : Apply Grubbs’ test for outlier detection. If outliers persist, conduct sensitivity analyses (e.g., excluding vs. including outliers) and report both results. Use mixed-effects models to account for inter-individual variability in pharmacokinetic parameters .

Q. What statistical methods are appropriate for assessing this compound’s synergistic effects with other β-lactams?

  • Methodological Answer : Fractional inhibitory concentration index (FICI) analysis:

  • FICI ≤ 0.5: Synergy.
  • 0.5 < FICI ≤ 4: No interaction.
  • FICI > 4: Antagonism.
    Combine with time-kill assays to validate results .

Tables for Reference

Parameter Optimal Conditions for Adsorption Source
pH5.0
Adsorbent Dose (g/L)0.95
Recovery Efficiency (%)95.15 (this compound)
Degradation Pathway Primary Degradation Products Detection Method
Acidic HydrolysisOpen-ring derivativesHPLC-UV
Thermal DegradationLactam ring cleavage productsLC-MS/MS

Key Considerations for Researchers

  • Data Validity : Cross-check HPLC/LC-MS results with reference standards from pharmacopeias (e.g., USP-NF) .
  • Ethical Compliance : Document participant selection criteria and adverse event reporting protocols in clinical studies .
  • Reproducibility : Share raw data via repositories like Zenodo and provide detailed SOPs in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.